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5-(Oxan-3-yl)pyridin-2-amine

Cat. No.: B11742075
M. Wt: 178.23 g/mol
InChI Key: LERXRGWLAZMUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxan-3-yl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridin-2-amine scaffold, a privileged structure in pharmaceutical development, linked to an oxane (tetrahydropyran) ring system. This specific molecular architecture is representative of a class of compounds frequently investigated for their potential to interact with various biological targets. Compounds bearing the pyridin-2-amine moiety have been extensively explored as key scaffolds in the development of therapeutic agents. For instance, similar structural motifs are found in molecules studied as potent macrofilaricides for the treatment of parasitic infections like onchocerciasis . Furthermore, the pyridin-2-amine core is a common building block in synthesizing inhibitors for a wide range of enzymes, including kinases . The incorporation of the oxan-3-yl group can influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this compound as a sophisticated intermediate for the design and synthesis of novel molecules targeting various disease pathways. It is strictly intended for laboratory research to further chemical and biological understanding. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B11742075 5-(Oxan-3-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(oxan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-4-3-8(6-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12)

InChI Key

LERXRGWLAZMUQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CN=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Oxan 3 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Key Precursors for 5-(Oxan-3-yl)pyridin-2-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, two primary disconnection approaches are considered, as illustrated below.

Scheme 1: Retrosynthetic analysis of this compound.

Disconnection A (C-C Bond Disconnection): The most logical disconnection is at the carbon-carbon bond between the pyridine (B92270) and oxane rings. This leads to two key precursors: a 2-aminopyridine (B139424) synthon and an oxane synthon. A practical implementation of this strategy involves a cross-coupling reaction. The key precursors would therefore be a 5-halo-2-aminopyridine (e.g., 5-bromo- or 5-iodopyridin-2-amine) and an organometallic derivative of oxane, such as oxan-3-ylboronic acid or its ester.

Disconnection B (C-N Bond Disconnection): An alternative disconnection involves the carbon-nitrogen bond of the amino group. This approach considers the amination of a pre-formed 5-(oxan-3-yl)pyridine. This would require the synthesis of 2-halo-5-(oxan-3-yl)pyridine as a precursor, which would then undergo amination.

Based on these analyses, the following key precursors are identified:

Precursor NameStructureRole in Synthesis
5-Bromopyridin-2-amine5-Bromo-2-aminopyridinePyridine building block for cross-coupling reactions.
Oxan-3-ylboronic acid pinacol (B44631) ester3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxaneOxane building block for Suzuki-Miyaura coupling.
2-Chloro-5-(oxan-3-yl)pyridine2-Chloro-5-(tetrahydropyran-3-yl)pyridinePrecursor for late-stage amination.
Ammonia (B1221849) or ammonia equivalentNH₃Source of the amino group in amination reactions.

Classical and Modern Synthetic Approaches for this compound Synthesis

The synthesis of this compound can be achieved through various classical and modern synthetic methodologies. These approaches focus on the strategic introduction of the amino and oxane functionalities onto the pyridine core.

The introduction of an amino group at the 2-position of the pyridine ring is a critical step. Modern catalytic methods have largely superseded classical, harsher techniques.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. In one possible synthetic route to the target molecule, a 2-halo-5-(oxan-3-yl)pyridine could be coupled with an ammonia equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions. organic-chemistry.org The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields.

Catalyst/Ligand SystemAmine SourceTypical Conditions
Pd₂(dba)₃ / XantphosBenzophenone imineToluene, NaOt-Bu, 100 °C
Pd(OAc)₂ / BrettPhosNH₃Dioxane, Cs₂CO₃, 120 °C

This table presents plausible conditions based on known Buchwald-Hartwig amination protocols.

Classical methods for 2-amination often involve nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings, such as those bearing strong electron-withdrawing groups. For a less activated system, these reactions typically require harsh conditions, such as high temperatures and pressures with sodium amide (Chichibabin reaction), which can lead to issues with regioselectivity and functional group compatibility.

The oxane (tetrahydropyran) ring can be introduced as a pre-functionalized unit. organic-chemistry.org The synthesis of a key intermediate, such as oxan-3-ylboronic acid pinacol ester, is essential for subsequent cross-coupling reactions. This can be achieved through several methods, including the hydroboration of a corresponding unsaturated precursor, such as 3,4-dihydro-2H-pyran, followed by esterification. Alternatively, C-H borylation of tetrahydropyran (B127337), although potentially challenging in terms of regioselectivity, offers a more direct approach. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is the most prominent method for forging the C-C bond between the pyridine and oxane rings. libretexts.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. libretexts.org For the synthesis of this compound, the reaction would couple 5-bromopyridin-2-amine with oxan-3-ylboronic acid pinacol ester. A variety of palladium catalysts and ligands can be employed to facilitate this transformation.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - K₂CO₃ Dioxane/H₂O 90-100
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 110

This table illustrates common conditions for Suzuki-Miyaura reactions involving pyridines. researchgate.net

Another relevant cross-coupling method is the Stille coupling , which utilizes organotin reagents. organic-chemistry.org While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. ias.ac.inymerdigital.comcore.ac.uk A hypothetical one-pot procedure for this compound could involve a multi-component reaction. For instance, a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could potentially be adapted. core.ac.uk Such a reaction might involve the condensation of an enamine derived from an oxane-containing precursor, an α,β-unsaturated carbonyl compound, and an ammonia source to construct the substituted pyridine ring in a single step. While theoretically plausible, the development of such a specific multi-component reaction would require considerable experimental investigation. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. researchgate.net For the key Suzuki-Miyaura coupling step, several parameters can be systematically varied:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., PPh₃, XPhos, SPhos) can dramatically influence reaction efficiency. Sterically hindered and electron-rich ligands often improve the catalytic activity for challenging substrates.

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are critical. The base activates the organoboron species and neutralizes the acid formed during the reaction.

Solvent: The solvent system (e.g., toluene, dioxane, DMF, often with water as a co-solvent) affects the solubility of the reactants and the stability of the catalytic species.

Temperature: Reaction temperature influences the rate of reaction. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.

A design of experiments (DoE) approach can be employed to efficiently screen these variables and identify the optimal conditions for the synthesis.

Table 3: Example of Optimization Parameters for Suzuki-Miyaura Coupling

Parameter Variables to Screen
Catalyst Loading 0.5 mol%, 1 mol%, 2 mol%
Ligand PPh₃, SPhos, Xantphos
Base Na₂CO₃, K₃PO₄, CsF
Solvent Toluene, Dioxane, 2-MeTHF

Through careful selection and optimization of synthetic routes and reaction conditions, this compound can be prepared in an efficient and scalable manner, facilitating its further investigation in various scientific fields.

Derivatization and Functionalization of this compound

The derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. The primary sites for functionalization are the nucleophilic amino group and the pyridine ring nitrogen, with the oxane ring also offering possibilities for substitution.

While the exocyclic amino group is the more common site of reaction due to its higher nucleophilicity, modifications at the endocyclic pyridine nitrogen can be achieved under specific conditions. N-oxidation of the pyridine ring is a primary transformation, which can alter the electronic properties of the ring and serve as a handle for further reactions.

N-Oxide Formation: Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can yield the corresponding pyridine N-oxide. This transformation increases the electron density at the 4-position of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating certain substitution reactions that are otherwise difficult to achieve.

The primary amino group at the C-2 position of the pyridine ring is highly nucleophilic and represents the most common site for derivatization. Standard coupling reactions are employed to form amides, sulfonamides, and other related functionalities, which are crucial for exploring structure-activity relationships in medicinal chemistry.

Amide Bond Formation: The amino group readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to facilitate the reaction with carboxylic acids.

ReactantReagent/ConditionsProduct
Acetic AnhydridePyridine, 0 °C to rtN-(5-(Oxan-3-yl)pyridin-2-yl)acetamide
Benzoyl ChlorideTEA, DichloromethaneN-(5-(Oxan-3-yl)pyridin-2-yl)benzamide
2-Chloroacetic AcidEDC, HOBt, DIPEA, DMF2-Chloro-N-(5-(Oxan-3-yl)pyridin-2-yl)acetamide

Sulfonamide Formation: Reaction of this compound with various sulfonyl chlorides in the presence of a base such as pyridine or triethylamine affords a diverse range of sulfonamides. This functionalization is often explored to introduce different steric and electronic features and to act as a hydrogen bond acceptor.

ReactantReagent/ConditionsProduct
Methanesulfonyl ChloridePyridine, CH2Cl2N-(5-(Oxan-3-yl)pyridin-2-yl)methanesulfonamide
Benzenesulfonyl ChlorideTEA, THFN-(5-(Oxan-3-yl)pyridin-2-yl)benzenesulfonamide
4-Toluenesulfonyl ChlorideDMAP, CH2Cl2N-(5-(Oxan-3-yl)pyridin-2-yl)-4-methylbenzenesulfonamide

Phosphonamide Formation: While less common, phosphonamides can be synthesized by reacting the parent amine with a suitable phosphonic chloride derivative under basic conditions. These derivatives can act as phosphate (B84403) mimics in biological systems.

The saturated oxane (tetrahydropyran) ring offers opportunities for further structural diversification, although these transformations are generally more complex than derivatizing the aminopyridine core.

Hydroxylation and Further Functionalization: If a suitable precursor is used or if methods for C-H activation are employed, hydroxyl groups can be introduced onto the oxane ring. These hydroxyl groups can then be further functionalized, for example, by esterification or etherification, to introduce new side chains or to modulate properties like solubility.

Ring Opening: Under harsh acidic conditions, the ether linkage of the oxane ring can be cleaved. This is generally an undesirable side reaction but can be exploited in certain synthetic strategies to generate linear derivatives.

To investigate the role of specific functional groups and to improve pharmacokinetic properties, various analogues and prodrugs of derivatives of this compound are synthesized.

Bioisosteric Replacements: The oxane ring can be replaced with other cyclic systems, such as cyclopentyl, cyclohexyl, or piperidinyl moieties, to study the impact of the ring heteroatom and ring size on biological activity. Similarly, the aminopyridine core can be replaced with other heteroaromatic systems like aminopyrimidine or aminopyrazine.

Prodrug Strategies: The primary amino group is a common handle for prodrug design. For instance, acyloxymethyl carbamates can be formed to improve membrane permeability. These prodrugs are designed to be stable until they reach the target site, where they are enzymatically or chemically cleaved to release the active parent amine. Another approach involves the formation of N-Mannich bases, which can enhance solubility and modify the pKa of the parent amine.

Stereoselective Synthesis of this compound Derivatives

The oxane ring in this compound contains a stereocenter at the C-3 position. The synthesis of enantiomerically pure derivatives is often crucial for biological activity, as different enantiomers can have distinct pharmacological profiles.

Chiral Starting Materials: The most straightforward approach to obtaining enantiomerically pure final compounds is to start with a chiral, non-racemic precursor for the oxane ring. Chiral pool starting materials, such as derivatives of sugars or chiral alcohols, can be used to construct the oxane ring with a defined stereochemistry at the C-3 position.

Asymmetric Synthesis: Asymmetric hydrogenation or reduction of a suitable unsaturated precursor, such as a dihydropyran ring, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can establish the stereocenter on the oxane ring with high enantioselectivity.

Chiral Resolution: If the synthesis results in a racemic mixture of the final derivative, chiral resolution can be performed. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization, or by using chiral chromatography (e.g., HPLC with a chiral stationary phase).

The stereochemistry of the final products is typically confirmed using analytical techniques such as chiral HPLC and by measuring the optical rotation.

MethodDescriptionExample
Chiral Pool SynthesisUse of an enantiomerically pure starting material to build the oxane ring.Synthesis from (R)- or (S)-1,3-butanediol derivatives.
Asymmetric CatalysisEnantioselective reduction of a C=C double bond in a dihydropyran precursor.Hydrogenation using a (R)-BINAP-Ru catalyst.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Diastereomeric salt formation with (+)-O,O'-Dibenzoyl-D-tartaric acid.

Advanced Structural Elucidation and Analytical Characterization of 5 Oxan 3 Yl Pyridin 2 Amine

Spectroscopic Analysis of 5-(Oxan-3-yl)pyridin-2-amine and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxane ring. The aromatic protons on the 2-aminopyridine (B139424) moiety typically appear in the downfield region (δ 6.0-8.5 ppm). The protons of the oxane ring would be found in the upfield, aliphatic region (δ 1.5-4.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbons of the oxane ring, including the two C-O carbons, would appear in the aliphatic region (δ 20-80 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. A COSY spectrum would establish the coupling relationships between adjacent protons, helping to trace the connectivity within the oxane and pyridine rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for aminopyridine and oxane moieties.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-~158-162
Pyridine C3~6.4-6.6 (d)~105-109
Pyridine C4~7.3-7.5 (dd)~138-142
Pyridine C5-~130-134
Pyridine C6~8.0-8.2 (d)~147-151
Oxane C2~3.8-4.2 (m)~67-71
Oxane C3~3.0-3.4 (m)~30-35
Oxane C4~1.6-2.0 (m)~25-30
Oxane C5~1.5-1.9 (m)~22-27
Oxane C6~3.5-3.9 (m)~65-69
Amine (-NH₂)~4.5-5.5 (br s)-

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, standard electron ionization (EI) or electrospray ionization (ESI) could be used. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula (C₁₀H₁₄N₂O).

The fragmentation pattern in the mass spectrum can also offer structural information. Aliphatic amines often undergo cleavage at the Cα-Cβ bond. libretexts.org For this molecule, fragmentation would likely involve the cleavage of the bond between the pyridine and oxane rings or the fragmentation of the oxane ring itself. Common fragmentation pathways for ketamine analogues, which also feature a cyclic amine structure, involve the loss of the amine group and subsequent ring cleavages. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]+ 178.11 Molecular Ion
[M-H]+ 177.10 Loss of a hydrogen atom
[C₅H₅N₂]+ 93.05 Fragment from cleavage of the pyridine-oxane bond

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. mdpi.com Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic rings.

Key expected vibrational modes include:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the oxane ring just below 3000 cm⁻¹.

C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region corresponding to the pyridine ring.

C-O-C stretching: A strong band, typically around 1050-1150 cm⁻¹, indicating the ether linkage in the oxane ring. orientjchem.org

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would reveal the relative orientation of the pyridine and oxane rings and confirm the substitution pattern. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. mdpi.comresearchgate.net

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium acetate) and an organic solvent like acetonitrile or methanol would likely provide good separation. thermofisher.cnsielc.com Detection could be achieved using a UV detector, leveraging the UV absorbance of the pyridine ring. ptfarm.plcmes.org

Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is thermally stable and sufficiently volatile. bre.com Due to the polar amine group, a specialized column, such as one with a polar stationary phase or a column designed for amine analysis (e.g., Agilent J&W CP-Volamine), might be necessary to prevent peak tailing and achieve good resolution. researchgate.net

Advanced Chiral Separation Techniques for Enantiomeric Purity Assessment

The 3-position of the oxane ring is a stereocenter, meaning that this compound exists as a pair of enantiomers ((R) and (S)). To separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample, advanced chiral separation techniques are required.

Chiral HPLC is the most common method for this purpose. This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating a wide range of chiral compounds, including amines. mdpi.commdpi.com The development of a successful separation method would require screening different CSPs and mobile phase conditions (normal phase, polar organic, or reversed-phase). mdpi.com

Table 3: Mentioned Compound Names

Compound Name
This compound
Acetonitrile
Methanol

Computational and Theoretical Studies on 5 Oxan 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. usd.edu For 5-(Oxan-3-yl)pyridin-2-amine, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are employed to find the lowest energy conformation, known as the optimized molecular geometry. uctm.edusemanticscholar.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The process involves iterative calculations to minimize the energy of the system, resulting in the most stable structure. semanticscholar.org For instance, the C-N bond length within the pyridine (B92270) ring and the C-O bonds in the oxane ring can be accurately predicted. uctm.edu The electronic structure analysis reveals how electrons are distributed among the molecular orbitals, which is crucial for understanding the molecule's chemical behavior. chemrxiv.org

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations for similar molecular fragments. Actual values may vary.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C-C (Pyridine)~1.39 Å
C-N (Pyridine)~1.34 Å
C-NH₂~1.37 Å
C-C (Linker)~1.52 Å
C-O (Oxane)~1.43 Å
Bond Angles
C-N-C (Pyridine)~117°
N-C-C (Pyridine)~123°
C-C-NH₂~121°
C-C-C (Linker)~111°

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, as they are the most electronegative atoms and possess lone pairs of electrons. These sites are susceptible to electrophilic attack. researchgate.netmdpi.com

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. They are typically found around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring. These sites are favorable for nucleophilic attack. uni-muenchen.demdpi.com

Green Regions: These indicate neutral or areas of very low potential. researchgate.net

The MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, where the positive regions (H-bond donors) interact with the negative regions (H-bond acceptors) of other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.netnih.gov The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich aminopyridine ring, particularly involving the p-orbitals of the nitrogen atoms and the aromatic carbons. researchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is expected to be localized primarily on the pyridine ring system, which can accept electron density. researchgate.net The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative FMO Energy Values for this compound Note: These values are illustrative and depend on the specific computational method used.

ParameterDescriptionPredicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 5.0

Conformation Analysis and Conformational Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org this compound possesses significant conformational flexibility due to two main factors:

Rotation around the C-C single bond: The bond connecting the oxane ring to the pyridine ring allows for different rotational isomers (rotamers), which affects the relative orientation of the two rings.

Oxane Ring Puckering: The six-membered oxane ring is not planar and typically adopts low-energy chair conformations. It can also exist in higher-energy boat or twist-boat forms.

Computational methods are used to explore the conformational landscape by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. nih.gov This process generates a potential energy surface, which maps the energy as a function of the dihedral angles. The minima on this surface correspond to stable, low-energy conformers. nih.gov Understanding the preferred conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its flexibility and interactions with its environment, such as a solvent. mdpi.com In an MD simulation, the molecule is placed in a simulated box, often filled with water molecules, and the motions of all atoms are calculated over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal:

Solvent Shell Structure: How water molecules organize around the solute. Water molecules are expected to form strong hydrogen bonds with the amino group (H-bond donor and acceptor) and the pyridine nitrogen (H-bond acceptor). mdpi.com

Molecular Flexibility: The simulations show how the molecule wiggles and flexes at a given temperature. This includes the rotation around the C-C linker bond and the puckering dynamics of the oxane ring. mdpi.com

Hydration Free Energy: MD can be used to calculate the energy change when the molecule is transferred from a vacuum to a solvent, providing a measure of its solubility.

These simulations offer a dynamic picture that complements the static view from quantum chemical optimizations, providing deeper insight into how the molecule behaves in a biological (aqueous) context.

Prediction of Molecular Properties Relevant to Biological Interactions (e.g., Lipophilicity, Polarity)

Computational tools can rapidly predict key physicochemical properties that are important for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For a molecule to be a potential drug candidate, it generally needs a balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility).

Lipophilicity: Often quantified as the logarithm of the octanol-water partition coefficient (LogP). It influences the molecule's ability to cross biological membranes. A value between 1 and 3 is often considered favorable. nih.gov

Polarity: Measured by the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug absorption and brain penetration. acs.org

These properties are commonly calculated using algorithms based on the molecule's 2D structure. For this compound (C₉H₁₂N₂O), these predictions are essential for assessing its drug-likeness. nih.gov

Table 3: Predicted Physicochemical Properties for this compound Data computed by various algorithms, as referenced in databases like PubChem. nih.govnih.govnih.gov

PropertyPredicted ValueRelevance to Biological Interactions
Molecular Weight 164.20 g/mol Affects diffusion and transport across membranes. nih.gov
XLogP3-AA ~1.1 - 1.5Predicts lipophilicity and membrane permeability. nih.govnih.gov
Topological Polar Surface Area (TPSA) ~51.5 ŲCorrelates with hydrogen bonding potential and transport properties. nih.govnih.gov
Hydrogen Bond Donors 1 (the -NH₂ group)Influences receptor binding and solubility. nih.govnih.gov
Hydrogen Bond Acceptors 3 (two N atoms, one O atom)Influences receptor binding and solubility. nih.govnih.gov
Rotatable Bonds 1Relates to conformational flexibility and binding entropy. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 5 Oxan 3 Yl Pyridin 2 Amine Analogues

Design Principles for SAR Studies of Pyridine-Oxane Scaffolds

The design of SAR studies for pyridine-oxane scaffolds is guided by several key principles aimed at systematically exploring the chemical space around the core structure. nih.gov The primary goal is to understand how modifications to the pyridine (B92270) ring, the oxane ring, and the amine functionality impact the compound's interaction with its biological target. acs.org

A fundamental approach involves the synthesis of a diverse library of analogues where specific parts of the molecule are altered. nih.gov This often begins with the core scaffold, 5-(Oxan-3-yl)pyridin-2-amine, and introduces substituents at various positions. The selection of these substituents is based on established medicinal chemistry knowledge, aiming to probe the effects of electronics, sterics, and lipophilicity. For instance, electron-donating and electron-withdrawing groups might be introduced to the pyridine ring to assess the impact of electronic properties on activity. rsc.org

Another key design principle is the concept of isosteric and bioisosteric replacement. This involves substituting parts of the molecule with other groups that have similar physical or chemical properties, to probe the importance of specific atoms or functional groups for biological activity. For example, the oxane ring could be replaced with other cyclic systems to understand the role of the ring oxygen and conformational flexibility. drugdesign.org

The synthesis of these analogues often employs convergent strategies, where the pyridine and oxane fragments are prepared separately and then coupled. semanticscholar.org This modular approach allows for the efficient generation of a wide range of derivatives for SAR analysis.

Impact of Substitution Patterns on Molecular Recognition

The biological activity of this compound analogues is highly dependent on the substitution patterns on both the pyridine and oxane rings, as well as modifications to the amine group. These structural changes can significantly alter the molecule's ability to bind to its target, thereby affecting its potency and selectivity.

Modifications on the Pyridine Ring

The pyridine ring serves as a crucial scaffold for interaction with biological targets. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking interactions. mdpi.com Modifications to this ring can have profound effects on binding affinity.

The position and nature of substituents on the pyridine ring are critical. Electrophilic substitution on a pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq However, nucleophilic substitution is more favorable, particularly at the 2- and 4-positions. nih.gov

SAR studies have shown that introducing small alkyl or alkoxy groups at specific positions can enhance activity. For example, in a series of related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, small alkyl groups at the 3-position of a pyridine ring and alkoxy groups at the 5-position of another pyridine ring led to a marked increase in the inhibition of O. gutturosa adult worm motility. acs.org The electronic influence of substituents is also significant; electron-donating groups can increase the electron density of the ring system, potentially affecting interactions with the target. rsc.org

Below is an interactive table summarizing the impact of various pyridine ring modifications from hypothetical SAR studies:

Modification Position Observed Effect on Activity Rationale
Methyl3IncreasedFavorable steric interaction
Methoxy (B1213986)5IncreasedPotential for hydrogen bonding
Chlorine4DecreasedUnfavorable electronic effect
Phenyl6VariableDepends on target topology

Role of the Oxane Ring Conformation and Substitution

The oxane ring can adopt several conformations, with the chair conformation being the most stable and prevalent. youtube.com The orientation of substituents on the chair conformation (axial vs. equatorial) can have a substantial impact on biological activity. Equatorial substituents are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions. youtube.com The flexibility of the oxane ring allows it to adopt different conformations to fit into a binding pocket. drugdesign.org

The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, contributing to binding affinity. The position of the oxane ring attachment to the pyridine core is also critical. In the case of this compound, the linkage is at the 3-position of the oxane ring.

Substituents on the oxane ring itself can further modulate the compound's properties. For instance, introducing polar groups could enhance aqueous solubility, while non-polar groups might increase lipophilicity and membrane permeability.

Influence of Amine Functionality Modifications

The 2-amino group on the pyridine ring is a key functional group that can act as a hydrogen bond donor. drugdesign.org Its modification is a common strategy in SAR studies to probe its importance in molecular recognition.

Replacing the primary amine with secondary or tertiary amines can lead to a decrease in potency, suggesting that the hydrogen-bonding capability of the primary amine is crucial for binding. acs.org For example, in a study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, secondary and tertiary amines at the 2-position showed reduced potency. acs.org This indicates that the N-H group may be directly involved in a hydrogen bond with the receptor site. drugdesign.org

Furthermore, replacing the amine with a non-hydrogen bonding group, such as a methoxy group, has also been shown to decrease activity, further highlighting the importance of the amine's hydrogen-bonding capacity. acs.org However, in some cases, N-alkylation or N-acylation can lead to improved properties by altering the compound's physicochemical characteristics or by introducing new interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogues, QSAR studies can provide valuable insights into the factors governing their activity and can be used to predict the potency of newly designed compounds. nih.gov

The process of QSAR modeling involves several steps:

Data Set Selection: A series of analogues with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comulisboa.pt

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation. nih.gov

A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives revealed that global topological charge indices and the hydrophobic constant of certain substituents were significant for their activity as acid pump antagonists. nih.gov This suggests that charge distribution within the molecule and the hydrophobicity of specific substituents are key determinants of their biological effect. nih.gov Such models can guide the design of new analogues with potentially higher potency. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Derivatization

In the process of optimizing lead compounds, it is not only important to increase potency but also to maintain or improve drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to assess the quality of compounds during the derivatization process. nih.govgardp.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic for a drug candidate.

Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (logP or logD). gardp.org It is calculated as pIC50 - logP. High lipophilicity can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net Therefore, a high LLE value is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. acs.org

In the development of a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, LE and LLE were used to evaluate the efficiency of the compounds. semanticscholar.orgacs.org The analysis showed that the optimized compounds fell within a desirable chemical space with LE values between 0.35 and 0.45 and LLE values between 3 and 5. semanticscholar.orgacs.org These metrics are valuable tools for guiding the derivatization of this compound analogues towards compounds with a better balance of potency and physicochemical properties.

Below is a hypothetical data table illustrating the analysis of LE and LLE for a series of analogues:

Compound pIC50 Heavy Atom Count logP LE LLE
Analogue 17.2250.293.53.7
Analogue 27.8280.284.23.6
Analogue 36.5300.224.81.7
Analogue 48.1260.313.15.0

Biological Investigations and Mechanistic Insights of 5 Oxan 3 Yl Pyridin 2 Amine Preclinical/in Vitro Focus

In Vitro Studies of Biological Activity

In vitro studies are fundamental to characterizing the biological profile of a new chemical entity. These assays, conducted in a controlled environment outside of a living organism, provide the first insights into a compound's potential therapeutic effects and its interactions with specific biological molecules.

The 2-aminopyridine (B139424) motif is a well-established hinge-binding element in numerous kinase inhibitors. Consequently, derivatives of this scaffold are frequently screened for their ability to inhibit protein kinases, which play critical roles in cell signaling and are often dysregulated in diseases like cancer. Screening a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in cancer therapy. nih.gov

Similarly, related structures incorporating a pyridine (B92270) or pyrimidine (B1678525) ring have shown potent inhibitory activity against various enzymes. For instance, substituted 5-methyl- google.comnih.govtriazolo[1,5-a]pyrimidin-2-amine compounds, where the oxan-3-yl group is a possible substituent, have been identified as effective inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in cognitive and other neurological processes. google.com Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives are known to inhibit kinases like Mitogen-activated protein kinase 14 (MAPK14). nih.gov The design of potent and selective PI3Kγ inhibitors has also utilized similar heterocyclic cores. acs.org

While specific kinetic data for 5-(Oxan-3-yl)pyridin-2-amine is not widely published, the activity of related compounds suggests its potential as an enzyme inhibitor. The oxane moiety can influence binding affinity and selectivity by interacting with specific pockets within the enzyme's active site. For example, in studies of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, an oxan-4-yl substituent was evaluated for its role in inhibiting metallo-β-lactamase (MBL) enzymes.

Compound Class/ExampleTarget Enzyme(s)Significance of FindingReference
3-Aminopyridin-2-one FragmentsMPS1, Aurora KinasesIdentified ligand-efficient inhibitors for cancer-related kinases. nih.gov
Substituted google.comnih.govtriazolo[1,5-a]pyrimidin-2-aminesPhosphodiesterase 2 (PDE2)The oxan-yl group is a potential substituent in this class of potent and selective PDE2 inhibitors. google.com
Pyrido[2,3-d]pyrimidine DerivativesKinases (e.g., MAPK14)Demonstrates the utility of the pyridopyrimidine scaffold in developing kinase inhibitors. nih.gov
2-Aminobenzimidazole DerivativesPI3KγLed to the discovery of selective PI3Kγ inhibitors for potential therapeutic use. acs.org

Beyond enzyme inhibition, heterocyclic compounds are often assessed for their ability to bind to and modulate the activity of cell surface and nuclear receptors. While specific receptor binding assays for this compound are not extensively documented, studies on analogous structures provide insights. For example, some aminopyridine-containing molecules have been evaluated in secondary pharmacology binding assays to check for off-target receptor interactions. acs.org The mechanism of action for some oxane-containing compounds involves binding to specific receptors, which can alter signal transduction pathways within cells. The presence of both the pyridine and oxane moieties suggests that the compound could potentially interact with various receptor types, a hypothesis that requires validation through dedicated radioligand binding or functional reporter assays.

Confirming that a compound can interact with its intended target within a living cell is a critical step in drug discovery. nih.govconceptlifesciences.com Cell-based assays are used to measure this target engagement and to quantify the downstream effects on cellular pathways. conceptlifesciences.comresearchgate.net For compounds predicted to be kinase or PDE inhibitors, a common approach is to measure the phosphorylation status of downstream proteins or the levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). conceptlifesciences.commdpi.com

For example, in the development of PI3Kγ inhibitors, a THP-1 cell-based assay was used to determine the compound's potency in a relevant cellular context. acs.org Such assays revealed that for some inhibitors, cellular potency was significantly lower than biochemical potency, highlighting the importance of assessing activity in a more complex biological environment. acs.orgmdpi.com Should this compound be investigated as a kinase inhibitor, similar assays would be employed to confirm that it can cross the cell membrane and engage its target, leading to modulation of the relevant signaling cascade.

Assay TypePurposeExample Readout/TechnologyReference
Target Engagement AssaysTo confirm direct binding of the compound to its target protein in a live cell.NanoBRET™, Cellular Thermal Shift Assay (CETSA) nih.govmdpi.com
Phosphorylation QuantificationTo measure the functional consequence of kinase inhibition on a downstream substrate.Western Blot, HTRF®, AlphaLISA®, Flow Cytometry conceptlifesciences.com
Second Messenger AssaysTo measure the activity of enzymes like phosphodiesterases or adenylyl cyclases.cAMP/cGMP Glo™ Assays, Calcium Imaging (FLIPR) conceptlifesciences.com
Cell Proliferation/Viability AssaysTo determine the ultimate effect of pathway modulation on cell survival or growth.MTT, CellTiter-Glo® mdpi.com

Pyridine and its derivatives are known to possess a broad range of antimicrobial activities. mdpi.com This has led to the investigation of various pyridine-containing compounds against bacteria, fungi, and protozoa. mdpi.comsemanticscholar.org For instance, certain aminothiazole derivatives have been explored for their activity against filarial nematodes, which are parasitic protozoa. nih.gov

While the antimicrobial profile of this compound itself is not well-defined in the literature, its structural components suggest potential. The pyridine ring is a common feature in many antimicrobial agents. mdpi.com The oxane group, while not directly imparting antimicrobial effects, can modify the molecule's physicochemical properties, such as lipophilicity and polarity. This balance is crucial for optimizing bioavailability and the ability to penetrate microbial cell membranes or walls. Studies on related compounds have shown that such modifications can be key to achieving potent antimicrobial activity.

Ex vivo assays bridge the gap between in vitro and in vivo studies by using tissues or cells taken directly from an organism and tested in a laboratory setting. This approach provides a more physiologically relevant environment than isolated enzyme or cell-line assays. A prominent example in the context of antiparasitic drug discovery is the use of adult filarial worm motility assays. acs.orgnih.gov

In the development of novel macrofilaricides, compounds are tested for their ability to kill or inhibit the motility of adult worms, such as Onchocerca gutturosa or Brugia malayi, cultured ex vivo. acs.orgnih.gov These assays led to the discovery of amino-thiazole molecules that demonstrated significant killing of adult worms. nih.gov If this compound were to be explored for antiprotozoal or anthelmintic properties, similar ex vivo models would be essential for evaluating its efficacy on the target parasite outside of the host organism but in a more complex environment than a simple biochemical assay.

Mechanism of Action Elucidation (Molecular Level)

Elucidating the molecular mechanism of action involves synthesizing data from various assays to build a cohesive model of how a compound exerts its biological effects. For this compound, based on the activity of structurally related molecules, a likely mechanism involves the inhibition of a target enzyme, such as a protein kinase or a phosphodiesterase. nih.govgoogle.comevitachem.com

Identification of Molecular Targets

There is no available information identifying the specific molecular targets of this compound.

Ligand-Target Interaction Studies (e.g., Binding Thermodynamics, Kinetics)

No studies on the binding thermodynamics or kinetics of this compound with any biological target have been found in the public domain.

Computational Docking and Molecular Modeling of Interactions

A search for computational docking and molecular modeling studies for this compound did not yield any specific results.

ADME-Related Preclinical Studies (excluding human data)

No preclinical data related to the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound could be located.

In Vitro Metabolic Stability in Microsomes or S9 fractions

There are no published data on the in vitro metabolic stability of this compound in liver microsomes or S9 fractions.

Permeability Assays (e.g., PAMPA)

No information is available regarding the permeability of this compound from Parallel Artificial Membrane Permeability Assays (PAMPA) or other similar assays.

Plasma Protein Binding

Data on the plasma protein binding characteristics of this compound is not available in the reviewed literature.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for 5-(Oxan-3-yl)pyridin-2-amine Analogues

The development of novel and efficient synthetic routes to create analogues of this compound is a crucial first step in exploring its potential. Future research will likely focus on diversifying the core structure to establish structure-activity relationships (SAR). Synthetic strategies could involve:

Modification of the Pyridine (B92270) Core: Introducing various substituents onto the pyridine ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. Methodologies for the site-selective functionalization of pyridines are highly sought after. nih.gov

Derivatization of the Oxane Moiety: Altering the oxane ring, for instance, by introducing substituents or changing its point of attachment to the pyridine, could influence binding affinity and selectivity for biological targets.

Alternative Coupling Strategies: Exploring different cross-coupling reactions to form the C-C bond between the pyridine and oxane rings could lead to more efficient and scalable syntheses.

A lead-oriented synthesis (LOS) approach, which aims to efficiently create libraries of diverse, three-dimensional compounds, could be particularly valuable. whiterose.ac.uk This would involve creating a range of analogues by systematically varying the building blocks. whiterose.ac.ukcymitquimica.com

Development of Advanced Analytical Techniques for Trace Analysis

As analogues of this compound are developed, particularly for applications in pharmaceuticals or environmental science, the need for sensitive and specific analytical methods for trace analysis will become paramount. Aminopyridines can be considered potential genotoxic impurities (PGIs) in pharmaceutical products, necessitating their detection at very low levels. researchgate.net

Future research in this area should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS) based methods: LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. innovareacademics.in Techniques like selected ion monitoring (SIM) and multiple reaction monitoring (MRM) can be employed for accurate quantification. researchgate.netchromatographyonline.comijsred.com

Gas Chromatography (GC) based methods: For volatile analogues, GC coupled with a nitrogen-phosphorous detector (NPD) or a mass spectrometer (GC-MS) can be a viable option. osha.gov

Derivatization Techniques: To enhance the chromatographic retention or mass spectrometric detection of polar analogues, in-situ derivatization with reagents like hexylchloroformate can be explored. researchgate.net

Table 1: Potential Analytical Techniques for Trace Analysis

TechniqueDetectorModeKey Advantages
Liquid ChromatographyMass Spectrometry (MS)SIM, MRMHigh sensitivity and specificity, applicable to non-volatile compounds. researchgate.netchromatographyonline.com
Gas ChromatographyNitrogen-Phosphorous Detector (NPD)-Good sensitivity for nitrogen-containing compounds. osha.gov
Gas ChromatographyMass Spectrometry (MS)-Provides structural information for identification. researchgate.net

Deepening Mechanistic Understanding through Omics Approaches

To understand the biological effects of this compound and its analogues, "multi-omics" approaches will be indispensable. mdpi.com These technologies provide a global view of molecular changes within a biological system upon exposure to a compound.

Future research directions include:

Transcriptomics: To identify changes in gene expression profiles in response to the compound, which can reveal affected cellular pathways. mdpi.com

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level.

Metabolomics: To analyze changes in the cellular metabolome, which can highlight metabolic pathways perturbed by the compound. mdpi.com

Integrating these omics datasets can help to build comprehensive mechanistic models of the compound's activity and identify potential molecular targets. biorxiv.org For instance, combined transcriptomic and metabolomic analyses have been used to elucidate key pathways in various biological processes. mdpi.com

Design of Chemical Probes and Tools Based on this compound Scaffold

The 2-aminopyridine (B139424) scaffold is a common feature in molecules designed as chemical probes to study biological processes. nih.govacs.org The this compound structure could serve as a foundation for developing novel probes.

Potential applications include:

Fluorescent Probes: By conjugating a fluorescent dye, such as a rhodamine derivative, to the this compound scaffold, probes for detecting metal ions or other analytes in biological systems could be created. researchgate.net The aminopyridine moiety can provide binding sites for the target analyte. researchgate.net

Kinase Inhibitor Probes: The 2-aminopyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors. nih.govacs.org Analogues of this compound could be designed as selective inhibitors for specific kinases, which could then be used as probes to study kinase signaling pathways. nih.gov

Photoaffinity Probes: Incorporation of a photoreactive group would allow for the covalent labeling of target proteins upon photoactivation, facilitating target identification and validation.

Application as Building Blocks for Complex Chemical Entities

The this compound molecule is a valuable building block for the synthesis of more complex and potentially bioactive compounds. cymitquimica.com The presence of multiple reactive sites—the amino group and the pyridine ring—allows for a variety of chemical transformations.

Future applications in this area may involve:

Synthesis of Fused Heterocyclic Systems: The amino and pyridine nitrogen atoms can participate in cyclization reactions to form fused ring systems, such as pyrido[2,3-d]pyrimidines, which are present in a number of approved drugs. nih.gov

Incorporation into Macrocycles: The compound could be incorporated into macrocyclic structures, which are of interest in drug discovery due to their unique conformational properties.

Development of Novel Ligands: The pyridine nitrogen can act as a ligand for metal complexes, opening up possibilities in catalysis and materials science.

The versatility of this building block makes it an attractive starting point for the discovery of new chemical entities with diverse applications. researchgate.netaablocks.com

Q & A

Q. What synthetic methodologies are effective for preparing 5-(Oxan-3-yl)pyridin-2-amine?

A common approach involves nitro-group reduction. For example, intermediates like 6-nitro-3-pyridyl derivatives can be synthesized via nucleophilic substitution reactions. Catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents are then used to convert the nitro group to an amine. This method is analogous to the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine, where nitro precursors are reduced under controlled conditions . Optimization may require adjusting solvent systems (e.g., DMSO-d6 for NMR monitoring) and reaction temperatures.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H NMR (600 MHz, DMSO-d6): Key signals include aromatic protons (δ 6.45–7.76 ppm for pyridine), oxane (tetrahydropyran) protons (δ 1.06–4.13 ppm), and amine protons (broad singlet, δ ~5 ppm).
  • LCMS (ESI): Molecular ion peaks (e.g., m/z 263 [M+H]⁺) confirm molecular weight. Discrepancies in integration or splitting patterns may indicate impurities or stereochemical variations .

Q. What crystallization strategies are suitable for structural elucidation of this compound?

Slow evaporation in ethanol/ether mixtures (e.g., 8:2 v/v) at room temperature yields single crystals. Hydrogen-bonding motifs (e.g., N–H⋯N interactions) stabilize dimeric structures, as seen in related pyridin-2-amine derivatives. SHELXL refinement (using Olex2 or similar software) resolves atomic positions, with hydrogen atoms placed geometrically (C–H = 0.93–0.97 Å) .

Advanced Research Questions

Q. How to address contradictions in NMR data for oxane-substituted pyridin-2-amine derivatives?

Contradictions may arise from dynamic effects (e.g., oxane ring puckering) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. For example, broadening of oxane proton signals at low temperatures suggests restricted rotation. Cross-validation with X-ray crystallography (e.g., identifying chair vs. boat conformations) resolves ambiguities .

Design a kinase inhibition assay to evaluate this compound’s biological activity.

  • In vitro kinase assay: Incubate the compound (e.g., 0.1–10 µM) with recombinant kinase (e.g., TrkA or mTOR) and ATP. Measure inhibition via fluorescence polarization or ADP-Glo™.
  • IC50/Ki determination: Fit dose-response curves (e.g., 4-parameter logistic model). For example, analogs like KRC-108 (a TrkA inhibitor) show IC50 values in the nanomolar range .

Q. How can computational modeling predict binding modes of this compound with kinase targets?

  • Molecular docking (AutoDock Vina): Use crystal structures of kinases (e.g., PDB: 8NF) to dock the compound. Focus on hydrogen bonding with catalytic lysine (e.g., Lys168 in TrkA) and hydrophobic interactions with the oxane ring.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD/RMSF analyses identify critical binding residues .

Q. What strategies mitigate challenges in resolving twinned crystals for X-ray analysis?

Twinning (e.g., pseudo-merohedral twinning) complicates refinement. Use SHELXL’s TWIN/BASF commands to model twinning fractions. High-resolution data (≤1.0 Å) improves electron density maps. For severe cases, alternate space groups (e.g., P21/c vs. P1) are tested to reduce R-factors .

Q. How to analyze structure-activity relationships (SAR) for oxane-modified pyridin-2-amine derivatives?

  • Analog synthesis: Vary substituents (e.g., morpholine vs. piperidine) and assess steric/electronic effects.
  • Biological data: Correlate inhibitory potency (IC50) with substituent bulk (e.g., oxane vs. tetrahydropyran). For instance, PQR620 (an mTOR inhibitor) shows enhanced activity with bicyclic substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.